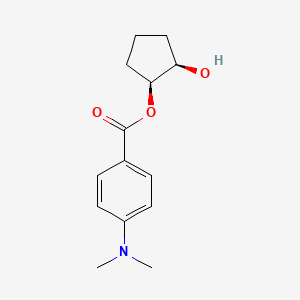![molecular formula C5H10N2O3 B12580238 2-Methyl-2-[methyl(nitroso)amino]propanoic acid CAS No. 192770-64-2](/img/structure/B12580238.png)
2-Methyl-2-[methyl(nitroso)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[methyl(nitroso)amino]propanoic acid is an organic compound with the molecular formula C4H8N2O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[methyl(nitroso)amino]propanoic acid typically involves the nitrosation of a suitable precursor. One common method is the reaction of 2-methyl-2-aminopropanoic acid with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes, where the precursor is reacted with nitrosating agents such as sodium nitrite in the presence of a strong acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[methyl(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
2-Methyl-2-[methyl(nitroso)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[methyl(nitroso)amino]propanoic acid involves its interaction with molecular targets through the nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and molecular targets, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-[methyl(nitroso)amino]propanoic acid
- 2-Amino-2-methyl-propanoic acid
- 2-Methyl-2-(phenylsulfanyl)propanoic acid
Uniqueness
2-Methyl-2-[methyl(nitroso)amino]propanoic acid is unique due to its specific nitroso functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for research in organic synthesis, biological studies, and industrial applications.
Propriétés
Numéro CAS |
192770-64-2 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2-methyl-2-[methyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-5(2,4(8)9)7(3)6-10/h1-3H3,(H,8,9) |
Clé InChI |
UAVQOWDVESHAOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


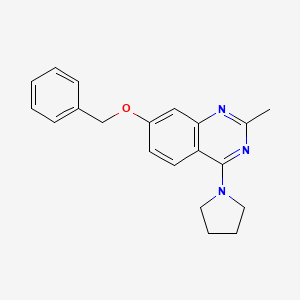
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
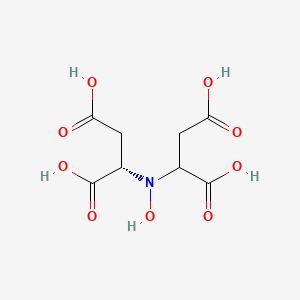
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
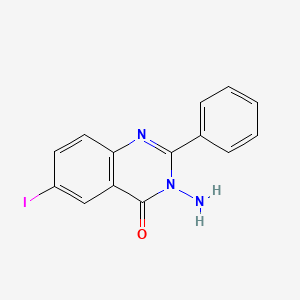
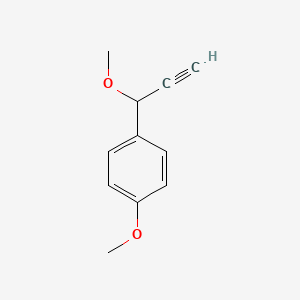

![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
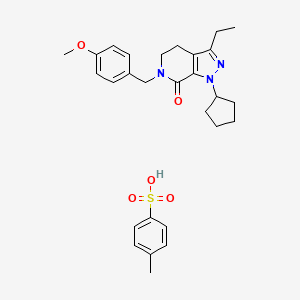
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
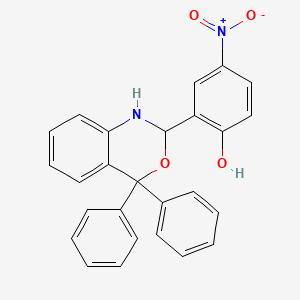
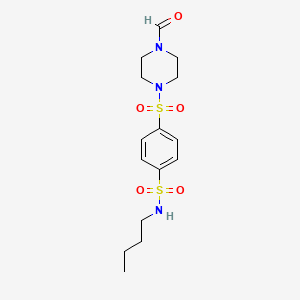
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
